N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
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Properties
IUPAC Name |
N-benzyl-N-ethyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-2-22(15-16-7-4-3-5-8-16)27(25,26)19-13-17-9-6-12-23-20(24)11-10-18(14-19)21(17)23/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJQLFIIWJIZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of 370.47 g/mol. It is characterized by its sulfonamide group and a quinoline-derived structure that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The presence of the quinoline moiety may enhance this effect by interfering with bacterial folate synthesis.
- Antiparasitic Properties : Compounds similar in structure have shown efficacy against various parasites. For instance, derivatives of related quinoline compounds have been evaluated for their activity against Leishmania species, demonstrating significant inhibitory effects on both promastigote and amastigote stages .
- Cytotoxicity : In vitro studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several sulfonamide derivatives including this compound against common pathogens. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.
Study 2: Antiparasitic Activity
Research focusing on the activity against Leishmania species revealed that the compound exhibited potent activity in inhibiting both life stages of the parasite. Electron microscopy confirmed morphological changes indicative of drug action on the parasites .
Study 3: Cytotoxic Effects
In vitro assays conducted on various cancer cell lines demonstrated that this compound induces cell death through apoptosis pathways. The study highlighted its potential as a chemotherapeutic agent with a favorable safety profile compared to existing treatments .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide. For instance, derivatives of sulfonamides have been synthesized and tested for their efficacy against viral infections. A notable study demonstrated that certain sulfonamide derivatives exhibited significant antiviral activity against various viruses including HIV and influenza .
Anticancer Properties
The compound's structural features may contribute to its potential as an anticancer agent. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways. Investigations into the cytotoxic effects of N-benzyl-N-ethyl derivatives have shown promising results in vitro against several cancer cell lines .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in disease processes. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes that play crucial roles in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as hypertension and glaucoma.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar compounds have shown effectiveness against a range of bacterial strains. Studies suggest that the presence of the sulfonamide group enhances the antibacterial activity by interfering with bacterial folate synthesis pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro for related sulfonamide derivatives. |
| Study B | Anticancer Properties | Induced apoptosis in cancer cell lines with IC50 values indicating potency against specific types of cancer cells. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of carbonic anhydrase with implications for treating metabolic disorders. |
| Study D | Antimicrobial Activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Range/Reagent | Purpose |
|---|---|---|
| Temperature | 60–80°C | Prevent decomposition |
| Reaction Time | 12–24 hours | Ensure completion |
| Base Catalyst | Triethylamine | Facilitate sulfonylation |
| Solvent | Dichloromethane | Enhance solubility and stability |
Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Answer:
Contradictions (e.g., NMR peak splitting or unexpected MS fragments) require:
- Cross-Validation : Use complementary techniques (e.g., H/C NMR, high-resolution mass spectrometry (HRMS)) to confirm molecular weight and functional groups .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks .
- Mass Spectrometry (MS) : HRMS confirms molecular formula; fragmentation patterns validate substituents .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .
Q. Table 2: Analytical Techniques and Applications
| Technique | Application | Reference |
|---|---|---|
| H NMR | Proton environment mapping | |
| HRMS | Molecular formula confirmation | |
| HPLC | Purity assessment (>95%) |
Advanced: What strategies optimize reaction yields in multi-step syntheses of this sulfonamide derivative?
Answer:
- Stepwise Monitoring : Use TLC or HPLC to track intermediates and adjust conditions (e.g., solvent polarity, pH) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility in sulfonylation steps .
- Catalyst Screening : Test bases (e.g., KCO, DBU) to enhance coupling efficiency .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste Disposal : Follow institutional guidelines for sulfonamide-containing waste .
Advanced: How does structural modification of the sulfonamide group impact biological activity?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Pharmacological Assays : Test derivatives against targets (e.g., kinases, GPCRs) to identify lead compounds .
Advanced: What computational methods predict the reactivity and pharmacological interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO) to predict reaction sites .
- Molecular Docking : Simulates binding to biological targets (e.g., proteins) to prioritize synthesis .
- ADMET Prediction : Software (e.g., SwissADME) forecasts absorption and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
